molecular formula C12H10N2O2 B13150756 Methyl [2,3'-bipyridine]-5-carboxylate

Methyl [2,3'-bipyridine]-5-carboxylate

Katalognummer: B13150756
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: UKLIXMPEAWJRJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [2,3’-bipyridine]-5-carboxylate is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. This compound features a bipyridine core with a methyl ester group at the 5-position, making it a valuable ligand in coordination chemistry and a potential candidate for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2,3’-bipyridine]-5-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which constructs C(sp2)–C(sp2) bonds using palladium catalysts . Another approach is the Stille coupling, which also forms C–C bonds but uses tin reagents . These reactions are generally carried out under inert atmospheres with specific solvents and temperature conditions to optimize yield and purity.

Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability . The use of homogeneous and heterogeneous catalytic systems allows for the production of large quantities of the compound with high precision and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl [2,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wirkmechanismus

The mechanism by which Methyl [2,3’-bipyridine]-5-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it in a particular oxidation state. The molecular targets and pathways involved often include metal-dependent enzymes and receptors, which can be modulated by the metal complexes formed with this compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl [2,3’-bipyridine]-5-carboxylate is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes with unique reactivity and selectivity profiles .

Eigenschaften

Molekularformel

C12H10N2O2

Molekulargewicht

214.22 g/mol

IUPAC-Name

methyl 6-pyridin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-5-11(14-8-10)9-3-2-6-13-7-9/h2-8H,1H3

InChI-Schlüssel

UKLIXMPEAWJRJL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=C(C=C1)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.